molecular formula C6H9ClFNO B2859448 3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride CAS No. 2138088-88-5

3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride

Cat. No.: B2859448
CAS No.: 2138088-88-5
M. Wt: 165.59
InChI Key: ZRBPJEYBUFXSBN-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride is a fluorinated organic compound characterized by the presence of a pyrrolidine ring, a fluoromethyl group, and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrrolidine or its derivatives.

  • Carbonylation: The conversion to the carbonyl chloride can be performed using phosgene or its equivalents under controlled conditions.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and selectivity of the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.

  • Nucleophiles: Various nucleophiles, such as amines, alcohols, and thiols, can participate in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Amides, esters, and thioesters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the development of advanced materials, such as fluoropolymers, which have unique properties like high resistance to chemicals and heat.

Mechanism of Action

The mechanism by which 3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to enzymes or receptors, leading to modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

  • 3-(Fluoromethyl)azetidine: Similar in structure but with a smaller ring size.

  • 3-(Trifluoromethyl)pyrrolidine: Contains a trifluoromethyl group instead of a fluoromethyl group.

Uniqueness:

  • Fluoromethyl Group: The presence of the fluoromethyl group imparts unique chemical properties compared to the trifluoromethyl group, such as different reactivity and stability.

  • Pyrrolidine Ring: The pyrrolidine ring provides a distinct structural framework that influences the compound's biological and chemical behavior.

This comprehensive overview highlights the significance of 3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

3-(fluoromethyl)pyrrolidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClFNO/c7-6(10)9-2-1-5(3-8)4-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBPJEYBUFXSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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